Idoxuridine

Veterinary Ophthalmology Antiviral Susceptibility Feline Herpesvirus

Idoxuridine (IDU) delivers a 13.5-fold potency advantage over acyclovir against feline herpesvirus-1 (IC50 4.3 µM vs. 57.9 µM), making it the preferred topical antiviral for veterinary ophthalmology where acyclovir fails. Its well-characterized EC50 of 2.4 µM against HSV-2 establishes IDU as an essential calibration standard in antiviral susceptibility assays and drug discovery screens. For mechanistic studies, IDU-selected TK-deficient mutants (>94% TK reduction) provide a validated cross-resistance model—cross-resistant to acyclovir and brivudine, yet sensitive to vidarabine and foscarnet—enabling rigorous investigation of TK-dependent vs. TK-independent antiviral strategies. In European markets, DMSO-based topical formulations are approved for herpes labialis, genitalis, and zoster, offering cost-effective regional therapy. Procure idoxuridine for niche veterinary, reference standard, and antiviral resistance research applications where newer agents lack demonstrated efficacy.

Molecular Formula C9H11IN2O5
Molecular Weight 354.10 g/mol
CAS No. 54-42-2
Cat. No. B1674378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdoxuridine
CAS54-42-2
Synonyms123I-Labeled Idoxuridine
125I-Labeled Idoxuridine
131I-Labeled Idoxuridine
3H-Labeled Idoxuridine
5 Iodo 2' deoxyuridine
5 Iododeoxyuridine
5-Iodo-2'-deoxyuridine
5-Iododeoxyuridine
Allergan 211
Herplex Liquifilm
Idoxuridine
Idoxuridine, 123I Labeled
Idoxuridine, 123I-Labeled
Idoxuridine, 125I Labeled
Idoxuridine, 125I-Labeled
Idoxuridine, 131I Labeled
Idoxuridine, 131I-Labeled
Idoxuridine, 3H Labeled
Idoxuridine, 3H-Labeled
Idoxuridine, Radical Ion (+1)
Idoxuridine, Radical Ion (1-)
Iododeoxyuridine
IUdR
Kerecide
Liquifilm, Herplex
NSC 39661
NSC-39661
NSC39661
Oftan IDU
Oftan-IDU
OftanIDU
SK and F-14287
Stoxil
Molecular FormulaC9H11IN2O5
Molecular Weight354.10 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O
InChIInChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1
InChIKeyXQFRJNBWHJMXHO-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySolubility at 25 °C in mg/ml: 2.0 in 0.2N HCl;  74.0 in 0.2N NaOH;  4.4 in methanol;  2.6 in alcohol;  0.014 in ether;  0.003 in chloroform;  1.6 in acetone;  1.8 in ethyl acetate;  5.7 in dioxane.
In water, 2.0X10+3 mg/L at 25 °C
Solubility at 25 °C in mg/mL: 2.0 in 0.2N HCl;  74.0 in 0.2N NaOH;  4.4 in methanol;  2.6 in alcohol;  0.014 in ether;  0.003 in chloroform;  1.6 in acetone;  1.8 in ethyl acetate;  5.7 in dioxane.
2.34e+01 g/L
0.1 N NaOH 30 (mg/mL)
0.1 N HCL 2 (mg/mL)
H2O (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Idoxuridine (54-42-2): Core Properties and Procurement Context


Idoxuridine (IDU; 5-iodo-2′-deoxyuridine) is a halogenated thymidine nucleoside analog and a first-generation anti-herpesvirus agent [1]. It acts by incorporating into viral DNA during replication, causing faulty base pairing and chain termination [2]. Its clinical utility is restricted to topical ophthalmic and dermatologic applications due to dose-limiting systemic myelosuppression [3]. While superseded by newer agents for many indications, IDU remains a reference standard in antiviral research and a viable option for specific topical HSV-1 infections, particularly in veterinary ophthalmology [4].

Why Idoxuridine Cannot Be Casually Substituted with Other Antiherpetics


The anti-herpesvirus class exhibits marked heterogeneity in potency, resistance profiles, and toxicity that precludes simple interchange. For example, while trifluridine demonstrates superior clinical efficacy and solubility, it is associated with more frequent corneal toxicity [1]. Acyclovir offers a far better safety profile but is significantly less potent against feline herpesvirus-1 (FHV-1), a common veterinary application where IDU remains relevant [2]. Furthermore, resistance to IDU, driven by viral thymidine kinase (TK) deficiency, often confers cross-resistance to acyclovir and brivudine but not to vidarabine or foscarnet, complicating therapeutic sequencing [3]. The quantitative evidence below delineates these critical differentiators.

Quantitative Evidence Differentiating Idoxuridine from Comparator Antivirals


Comparative Antiviral Potency Against Feline Herpesvirus-1 (FHV-1)

In a direct head-to-head plaque reduction assay using Crandell-Reese feline kidney (CRFK) cells, idoxuridine exhibited an IC50 of 4.3 µM against FHV-1, which was approximately 13.5-fold more potent than acyclovir (IC50 = 57.9 µM) and roughly equivalent to ganciclovir (IC50 = 5.2 µM). [1]

Veterinary Ophthalmology Antiviral Susceptibility Feline Herpesvirus

Clinical Healing Rates in Human HSV Keratitis: Comparative Efficacy

A Cochrane systematic review and network meta-analysis of topical antivirals for HSV epithelial keratitis found that trifluridine, acyclovir, and brivudine all demonstrated superior healing rates compared to idoxuridine at 14 days. The combined risk ratio for healing with acyclovir versus idoxuridine was 1.23 (95% CI: 1.14–1.34), and for trifluridine versus idoxuridine was 1.30 (95% CI: 1.18–1.43) [1]. A separate hazard ratio analysis estimated that acyclovir healed lesions 2.15 times faster than idoxuridine (95% CI: 1.70–2.72) [2].

Ophthalmology Herpes Simplex Keratitis Clinical Trial Meta-analysis

In Vitro Potency Against HSV-2: Idoxuridine vs. Acyclovir and Brivudine

In a standardized comparative table of antiviral activities, idoxuridine demonstrated an EC50 of 2.4 µM against HSV-2. In contrast, acyclovir was slightly more potent with an EC50 of 1.6 µM, while brivudine was substantially less active, requiring an EC50 of 29.0 µM [1].

Antiviral Drug Discovery Herpes Simplex Virus Type 2 EC50 Comparison

Cross-Resistance Profile of Idoxuridine-Resistant HSV-1

An HSV-1 strain (P7) selected for resistance to idoxuridine (0.24%) after seven passages in a rabbit keratitis model exhibited thymidine kinase (TK) activity reduced to 5.6% of the parental strain. This IDU-resistant population demonstrated clear cross-resistance to brivudine (BVDU) and acyclovir (ACV) but remained fully sensitive to vidarabine (Ara-A) and foscarnet (PFA) [1].

Antiviral Resistance Herpes Simplex Virus Thymidine Kinase Cross-Resistance

Comparative Ocular Toxicity and Wound Healing Impairment

In a masked, controlled rabbit study, idoxuridine 0.5% ointment administered five times daily significantly retarded the rate of corneal epithelial wound closure. In contrast, acyclovir 3% ointment demonstrated minimal to no toxic effects on epithelial and stromal wound healing under identical experimental conditions [1].

Corneal Toxicity Ocular Pharmacology Wound Healing Antiviral Safety

Defined Application Scenarios for Idoxuridine Based on Quantitative Evidence


Veterinary Ophthalmology: First-Line Topical Therapy for Feline Herpetic Keratitis

Idoxuridine's high in vitro potency against FHV-1 (IC50 = 4.3 µM) compared to acyclovir (IC50 = 57.9 µM) directly supports its continued use as a preferred topical agent in feline ophthalmology. The 13.5-fold potency advantage over acyclovir translates to clinical efficacy where acyclovir often fails [1]. Procurement for veterinary clinics should prioritize idoxuridine ophthalmic solutions for suspected FHV-1 cases.

Antiviral Research: A Reference Standard for HSV-2 Assays

With a well-characterized EC50 of 2.4 µM against HSV-2, idoxuridine serves as a reliable reference standard in antiviral susceptibility testing and drug discovery screens. Its intermediate potency between highly active compounds (acyclovir, EC50 = 1.6 µM) and inactive ones (brivudine, EC50 = 29.0 µM) makes it a useful calibration tool for assay validation [2].

Resistance Studies: A Model Compound for Thymidine Kinase-Dependent Resistance

The well-defined resistance pathway for idoxuridine, involving a >94% reduction in viral thymidine kinase (TK) activity and conferring specific cross-resistance to acyclovir and brivudine, makes IDU an ideal tool for mechanistic studies of antiviral resistance [3]. Research groups investigating TK-dependent activation or seeking to develop TK-independent antivirals can use IDU-selected mutants as a validated model system.

Topical Dermatological Formulations for HSV and VZV (European Market)

In European markets where idoxuridine in dimethyl sulfoxide (DMSO) is approved for topical treatment of herpes labialis, herpes genitalis, and herpes zoster, the compound offers a cost-effective alternative to newer topical antivirals. The DMSO formulation enhances skin penetration, providing faster healing and decreased pain duration as documented in regional clinical practice [4]. Procurement for this indication is region-specific and relies on established local therapeutic traditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Idoxuridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.